molecular formula C17H15NO B1614190 4'-Cyano-3-(2-methylphenyl)propiophenone CAS No. 898789-26-9

4'-Cyano-3-(2-methylphenyl)propiophenone

Cat. No.: B1614190
CAS No.: 898789-26-9
M. Wt: 249.31 g/mol
InChI Key: NILZTKPFUCYOMV-UHFFFAOYSA-N
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Description

Contextualization within Propiophenone (B1677668) Chemistry and Nitrile Compound Classes

Propiophenone, or 1-phenyl-1-propanone, serves as the foundational structure of this molecule. chemicalregister.comwikipedia.org It is an aryl ketone characterized by a phenyl ring attached to a three-carbon chain with a carbonyl group at the first carbon. chemicalregister.comdocbrown.info Propiophenones are known for their reactivity at the carbonyl group, the alpha-carbon, and the aromatic ring. chemicalregister.com They are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals. wikipedia.org

The presence of a nitrile (-C≡N) group at the 4'-position of the phenyl ring places this compound within the nitrile class of organic compounds. google.com The nitrile group is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic ring and the reactivity of the entire molecule. libretexts.org Nitriles are versatile functional groups that can undergo a variety of transformations, such as hydrolysis to carboxylic acids or reduction to amines. google.com

Rationale for Academic Investigation of the Compound's Chemical Properties and Reactivity

The combination of the propiophenone backbone with a cyano and a 2-methylphenyl substituent provides a rich platform for academic investigation. The interplay between these functional groups can lead to unique chemical properties and reactivity. For instance, the electron-withdrawing nature of the 4'-cyano group can affect the reactivity of the carbonyl group and the acidity of the α-hydrogens. The steric and electronic effects of the 2-methylphenyl group at the 3-position can influence the stereochemistry and kinetics of reactions at the α-carbon.

Academic interest in such compounds often stems from their potential as building blocks in the synthesis of novel organic materials or biologically active molecules. The specific arrangement of the functional groups in 4'-Cyano-3-(2-methylphenyl)propiophenone could be a key structural motif in the development of new compounds with desired properties.

Structural Isomerism and Positional Isomer Considerations for Cyano-Methylphenyl-Propiophenones

Structural isomerism is a key consideration for a molecule with multiple substituents on aromatic rings. masterorganicchemistry.com In the case of cyano-methylphenyl-propiophenones, various isomers can exist depending on the relative positions of the cyano and methylphenyl groups.

Positional Isomerism: The positions of the cyano group on the phenyl ring of the propiophenone and the methyl group on the 3-phenyl substituent can vary, leading to a number of positional isomers. For example, the cyano group could be at the 2' or 3' position instead of the 4' position. Similarly, the methyl group on the phenyl ring at the 3-position could be at the ortho (2-), meta (3-), or para (4-) position.

The specific isomer, this compound, has the cyano group at the para position of the propiophenone's phenyl ring and the methyl group at the ortho position of the phenyl substituent at the 3-position. Other examples of such isomers that are commercially available include 4'-Cyano-3-(2,3-dimethylphenyl)propiophenone and 4'-Cyano-3-(2,5-dimethylphenyl)propiophenone. chemicalregister.comchemicalregister.com

The table below illustrates some of the possible positional isomers by varying the substitution on the phenyl rings.

Compound NameCyano Group PositionMethyl Group Position(s)
This compound 4'2
3'-Cyano-3-(2-methylphenyl)propiophenone3'2
2'-Cyano-3-(2-methylphenyl)propiophenone2'2
4'-Cyano-3-(3-methylphenyl)propiophenone4'3
4'-Cyano-3-(4-methylphenyl)propiophenone4'4
4'-Cyano-3-(2,3-dimethylphenyl)propiophenone4'2,3
4'-Cyano-3-(2,5-dimethylphenyl)propiophenone4'2,5

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(2-methylphenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-13-4-2-3-5-15(13)10-11-17(19)16-8-6-14(12-18)7-9-16/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILZTKPFUCYOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644010
Record name 4-[3-(2-Methylphenyl)propanoyl]benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-26-9
Record name 4-[3-(2-Methylphenyl)-1-oxopropyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(2-Methylphenyl)propanoyl]benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Cyano 3 2 Methylphenyl Propiophenone

Strategies for Carbon-Carbon Bond Formation in Propiophenone (B1677668) Derivatives

The formation of the aryl ketone core is a critical step, involving the creation of a carbon-carbon bond between an aromatic ring and a three-carbon acyl group.

Friedel-Crafts acylation is a foundational method for synthesizing aryl ketones. pearson.com The reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com For the synthesis of a propiophenone derivative, propanoyl chloride or propionic anhydride serves as the acylating agent. wikipedia.orgyoutube.com

In the context of 4'-Cyano-3-(2-methylphenyl)propiophenone, one hypothetical pathway would involve the acylation of benzonitrile (B105546) with 3-(2-methylphenyl)propanoyl chloride. Alternatively, 3-(2-methylphenyl)propiophenone (B1611568) could be synthesized first via the acylation of an appropriate aromatic substrate, followed by a separate cyanation step. The synthesis of 4'-methylpropiophenone, a structurally related compound, is achieved through the Friedel-Crafts acylation of toluene (B28343) with propionyl chloride. chemicalbook.com The reaction conditions, particularly the choice of catalyst and solvent, are crucial for achieving high yields and selectivity. google.comgoogle.com

Table 1: Catalysts and Conditions for Friedel-Crafts Acylation of Arenes

Aromatic Substrate Acylating Agent Catalyst Conditions Product Reference
Benzene Propanoyl Chloride AlCl₃ Not specified Propiophenone wikipedia.org
Toluene Propionyl Chloride AlCl₃ Room Temperature p-Methylpropiophenone youtube.comgoogle.com
Benzene Propionic Acid AlPW₁₂O₄₀ Solvent-free, mild conditions Propiophenone organic-chemistry.org

Commercial production of simple propiophenones can also be achieved through the high-temperature ketonization of carboxylic acids. wikipedia.org This process involves passing a mixture of two carboxylic acids over a metal oxide catalyst, such as calcium acetate (B1210297) and alumina, at temperatures ranging from 450–550 °C. For the production of propiophenone, benzoic acid and propionic acid are used. wikipedia.org This reaction proceeds via the formation of carboxylate salts followed by decarboxylation and condensation to form the ketone, carbon dioxide, and water. While effective for industrial-scale synthesis of simple ketones, the harsh conditions may not be suitable for more complex substrates with sensitive functional groups.

A potential, though likely challenging, application to the target molecule could involve the co-pyrolysis of 4-cyanobenzoic acid and 3-(2-methylphenyl)propanoic acid over a suitable catalyst.

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high precision and functional group tolerance. wikipedia.orgnih.gov These methods offer a significant advantage over classical approaches by proceeding under milder conditions and exhibiting broader substrate scopes. pharmtech.com

Palladium-catalyzed reactions are particularly prominent. organic-chemistry.org The Suzuki-Miyaura coupling, for instance, can be adapted to form ketones by reacting acyl chlorides with organoboronic acids (an acyl Suzuki-Miyaura coupling). organic-chemistry.org Other notable methods include the Negishi coupling (using organozinc reagents) and Stille coupling (using organotin reagents), which are valued for their reliability in complex syntheses. psu.edu A deoxygenative coupling of aromatic carboxylic acids and alkenes, enabled by photoredox catalysis, also represents a state-of-the-art method for synthesizing diverse ketones. nih.gov These advanced techniques could be strategically employed to construct the this compound framework by coupling a cyanated aryl species with a suitable three-carbon partner.

Table 2: Examples of Cross-Coupling Reactions for Ketone Synthesis

Reaction Name Nucleophile Electrophile Catalyst System (Example) Key Features Reference
Suzuki-Miyaura Coupling Organoboronic acids/esters Acyl chlorides Pd(OAc)₂ Tolerant of many functional groups, stable reagents. organic-chemistry.orgnih.gov
Negishi Coupling Organozinc reagents Aryl/Acyl halides Palladium or Nickel High reactivity and selectivity. psu.edu
Stille Coupling Organostannanes Aryl/Acyl halides Palladium Air and moisture stable reagents. psu.edu

Introduction of the Cyano Group

The nitrile or cyano (-C≡N) functional group is a versatile synthetic intermediate. acs.org Its introduction onto an aromatic ring can be accomplished through various methods, including nucleophilic substitution (e.g., Sandmeyer or Rosenmund-von Braun reactions) or electrophilic pathways. rsc.orgorganic-chemistry.org For a pre-formed propiophenone core, direct C-H cyanation offers a more atom-economical approach.

Electrophilic cyanation involves the reaction of an electron-rich aromatic compound with a "CN+" source. This approach provides a complementary strategy to traditional nucleophilic cyanations, which typically require pre-functionalized starting materials like aryl halides or diazonium salts. rsc.org Reagents such as cyanogen (B1215507) bromide or tosyl cyanide can be activated by Lewis acids to effect the cyanation of activated aromatic rings. rsc.orgrsc.org

Hypervalent iodine(III) reagents have emerged as powerful tools in modern organic synthesis due to their low toxicity, ready availability, and mild reactivity profile. acs.orgnih.gov These reagents can mediate the direct electrophilic cyanation of a wide range of aromatic and heteroaromatic compounds under ambient conditions. nih.gov

A common and effective protocol involves using a hypervalent iodine(III) compound, such as phenyliodine bis(trifluoroacetate) (PIFA) or (diacetoxyiodo)benzene (B116549) (PIDA), as an oxidant and activator. acs.orgresearchgate.net Trimethylsilylcyanide (TMSCN) is typically employed as a stable and effective cyanide source. nih.gov The reaction is believed to proceed through the in-situ generation of an active hypervalent iodine(III)-cyano intermediate, which then transfers the cyano group to the aromatic substrate. nih.gov A plausible mechanism involves the formation of a cation radical from the aromatic compound, which then reacts with the cyanide anion. acs.org This methodology is noted for its high efficiency and the ability to proceed without the need for pre-functionalization of the aromatic substrate. nih.gov

Table 3: Hypervalent Iodine Reagents in Electrophilic Cyanation

Hypervalent Iodine Reagent Cyanide Source Activator/Additive Substrate Type Key Features Reference
Phenyliodine bis(trifluoroacetate) (PIFA) TMSCN BF₃·Et₂O Electron-rich heterocycles (pyrroles, thiophenes) Mild, ambient temperature reaction. acs.orgnih.gov
(Dicyano)iodobenzene None required - N-tosylpyrrole Pre-formed active species, good yield. nih.gov
(Diacetoxyiodo)benzene (PIDA) TMSCN - Quinoline N-oxides Metal-free and base-free conditions. researchgate.net

Electrophilic Cyanation Reactions

Catalytic Systems in Cyanation Protocols

The introduction of a cyano group onto an aromatic ring is a pivotal transformation in organic synthesis. For a precursor such as 4'-halo-3-(2-methylphenyl)propiophenone, catalytic cyanation offers a reliable method. Transition-metal-catalyzed reactions, particularly those using palladium, nickel, and copper, are the most prevalent. acs.org These methods are valued for their tolerance of various functional groups and their efficiency.

Palladium-based catalysts are widely employed for the cyanation of aryl halides. semanticscholar.org Catalyst systems often consist of a palladium source, such as Pd(OAc)₂, Pd/C, or Pd₂(dba)₃, combined with a phosphine (B1218219) ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene). nih.gov A variety of cyanide sources can be used, including zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]), and sodium cyanide (NaCN). nih.govorganic-chemistry.org Zn(CN)₂ is often preferred due to its lower toxicity and the typically milder reaction conditions required. nih.gov Ligand-free systems using a palladium catalyst in polar aprotic solvents have also been developed, offering a simplified and cost-effective alternative. semanticscholar.org

Nickel-catalyzed cyanations have emerged as a cost-effective alternative to palladium systems. acs.org These reactions can effectively convert aryl chlorides, which are often less expensive but more challenging to activate than bromides or iodides. organic-chemistry.org A typical system might involve a nickel(II) precatalyst like NiCl₂ with a ligand such as dppf or 1,10-phenanthroline, a reducing agent like zinc powder, and a cyanide source such as cyanogen bromide or Zn(CN)₂. organic-chemistry.orgacs.org

Copper-catalyzed cyanations, while historically significant (Rosenmund-von Braun reaction), are also used in modern synthesis, particularly for aryl iodides and bromides. acs.org Systems may use copper(I) iodide (CuI) with a ligand and a cyanide source. nih.gov An interesting development is the use of formamide (B127407) as an in-situ source of cyanide in the presence of a copper iodide catalyst. nih.gov

Below is a comparative table of representative catalytic systems for aryl cyanation.

Catalytic SystemMetal/LigandCyanide SourceTypical SubstrateKey Advantages
Palladium-CatalyzedPd(OAc)₂ / Phosphine Ligand (e.g., dppf)Zn(CN)₂, K₄[Fe(CN)₆], NaCNAryl Bromides, Iodides, TriflatesHigh functional group tolerance, high yields. semanticscholar.orgnih.gov
Nickel-CatalyzedNiCl₂ / dppf or phenZn(CN)₂, BrCNAryl Chlorides, BromidesCost-effective, activates aryl chlorides. organic-chemistry.orgacs.org
Copper-CatalyzedCuI / TriphenylphosphineFormamide, CuCNAryl Iodides, BromidesInexpensive catalyst, alternative cyanide sources. nih.gov

Nucleophilic Substitution Reactions Involving Cyanide Sources

The cyano group can also be introduced via a nucleophilic substitution reaction, a fundamental process in organic chemistry. researchgate.net This approach would typically involve a precursor molecule where the propiophenone core is already assembled, but with a leaving group at the 4'-position of the phenyl ring, such as a halogen (e.g., 4'-bromo-3-(2-methylphenyl)propiophenone).

The reaction proceeds by treating the halogenoalkane-equivalent substrate with a salt containing the cyanide ion (CN⁻), such as potassium cyanide or sodium cyanide. acs.org The cyanide ion acts as a potent nucleophile, attacking the electrophilic carbon atom bonded to the halogen. researchgate.netacs.org This results in the displacement of the halide ion and the formation of a new carbon-carbon bond, yielding the desired nitrile product. google.com

To favor the substitution reaction and prevent side reactions, such as hydrolysis, the reaction is typically conducted in an anhydrous alcoholic solvent, most commonly ethanol. researchgate.netacs.org Heating the reaction mixture under reflux is generally required to provide the necessary activation energy for the reaction to proceed at a reasonable rate. google.com The choice of halogen on the substrate affects the reaction rate; the carbon-iodine bond is the weakest and thus reacts fastest, followed by bromine and then chlorine, which has the strongest carbon-halogen bond among the three. acs.org

The mechanism can proceed via an Sₙ1 or Sₙ2 pathway, although for an attack on an sp²-hybridized carbon of an aryl halide, the mechanism is typically a more complex nucleophilic aromatic substitution (SₙAr), which is generally feasible only if the aromatic ring is activated by strong electron-withdrawing groups. However, for the purpose of illustrating the general principle on an alkyl halide precursor, the Sₙ2 mechanism is often depicted for primary and secondary halides. researchgate.net

Methyl Group Installation Strategies on Aromatic Systems

The incorporation of the 2-methylphenyl moiety onto the propiophenone structure can be achieved through various synthetic strategies. A classic and direct approach is the Friedel-Crafts acylation, where toluene (methylbenzene) itself is used as a starting material. wikipedia.orglibretexts.org In a potential synthesis of the target compound, a Friedel-Crafts reaction between toluene and a suitable acyl chloride or anhydride derived from 3-(4-cyanophenyl)propanoic acid could be envisioned, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). google.comlibretexts.org This would install the methyl group as an inherent part of the aromatic ring from the outset.

More modern and versatile methods for methylation involve transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. researchgate.net This reaction could be used to methylate a precursor such as 4'-cyano-3-(2-halophenyl)propiophenone. In this scenario, an organoboron reagent like trimethylboroxine (B150302) or potassium methyltrifluoroborate serves as the methyl source, coupled with the aryl halide in the presence of a palladium catalyst. researchgate.netacs.orgnih.gov These reactions are known for their high functional group tolerance, making them suitable for complex molecules.

Another strategy is directed ortho-metalation (DoM). This method uses a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the ring exclusively at the adjacent ortho position. wikipedia.orgnumberanalytics.com The resulting aryllithium species can then be quenched with a methylating electrophile (e.g., methyl iodide). For a propiophenone precursor, the ketone's carbonyl group itself can act as a weak directing group, potentially enabling ortho-lithiation and subsequent methylation. researchgate.netuwindsor.ca

StrategyKey ReagentsTiming of MethylationKey Features
Friedel-Crafts AcylationToluene, Acyl Chloride, AlCl₃Pre-installed (Toluene as starting material)Classic, direct, but can have regioselectivity issues. wikipedia.orglibretexts.org
Suzuki-Miyaura CouplingAryl Halide, Methylboron reagent, Pd catalystLate-stage on pre-formed backboneHigh functional group tolerance, versatile. researchgate.netnih.gov
Directed Ortho-Metalation (DoM)Aryl with DMG, Organolithium, Methyl IodideLate-stage on pre-formed backboneExcellent regiocontrol for ortho-substitution. wikipedia.orgnih.gov

Multi-Component Reactions in Propiophenone Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. acs.orgnih.gov This approach offers significant advantages in terms of step economy and rapid generation of molecular complexity. jocpr.commdpi.com While a specific MCR for this compound is not prominently documented, a plausible strategy can be devised based on established MCR principles.

One such approach is a three-component carbonylative cross-coupling reaction, such as the carbonylative Heck reaction. semanticscholar.orgresearchgate.net This reaction could assemble the propiophenone core by combining three components:

An aryl halide (e.g., 1-bromo-2-methylbenzene).

An alkene (e.g., 4-vinylbenzonitrile).

Carbon monoxide (CO).

In the presence of a palladium catalyst, these three components can react to form an α,β-unsaturated ketone (a chalcone (B49325) analog). organic-chemistry.orgacs.org A subsequent, often in-situ, reduction step would be required to saturate the double bond, yielding the final propiophenone structure. The success of this one-pot, multi-step process hinges on the careful selection of the catalyst system and reaction conditions to ensure both the carbonylative coupling and the subsequent reduction proceed efficiently. nih.gov This strategy exemplifies the power of MCRs to rapidly construct complex scaffolds from simple, readily available building blocks. researchgate.net Other MCRs have been developed for structurally related compounds like 3-heteroarylpropionic acids, highlighting the adaptability of this synthetic paradigm. scispace.comnih.gov

Stereoselective Synthesis Approaches for Chiral Analogs

The structure of 3-(2-methylphenyl)propiophenone contains a potential stereocenter at the C3 position. The synthesis of chiral analogs, where this center has a specific (R) or (S) configuration, requires stereoselective methods.

A major strategy for achieving this is the asymmetric conjugate addition to an α,β-unsaturated ketone precursor (an enone). acs.org In this approach, a nucleophile, such as a 2-methylphenyl organometallic reagent (derived from an organoboron or organozinc compound), is added to the enone (e.g., 4-cyano-1-phenylprop-2-en-1-one). The stereochemical outcome is controlled by a chiral catalyst. bohrium.com Commonly used catalysts are based on rhodium or copper complexes paired with chiral ligands, such as chiral dienes or phosphoramidites. researchgate.netacs.org These catalysts create a chiral environment around the reactants, guiding the nucleophile to attack one face of the enone preferentially, leading to a high enantiomeric excess (ee) of one enantiomer. acs.org

Another powerful method is the direct asymmetric α-alkylation of a ketone enolate. nih.gov This can be achieved using chiral phase-transfer catalysts or through organocatalysis. nih.gov For instance, a pre-formed 4'-cyanopropiophenone could be converted to its enolate, which is then alkylated with a 2-methylbenzyl halide. A chiral catalyst, such as a cinchonidinium salt, ensures that the alkylation occurs stereoselectively. nih.gov

Furthermore, palladium-catalyzed decarboxylative asymmetric protonation represents a modern approach. acs.orgfigshare.com This method starts with a β-keto ester that has the desired 3-aryl group already installed. The substrate is subjected to a palladium-catalyzed reaction in the presence of a chiral ligand, which removes the ester group and adds a proton stereoselectively to create the chiral center. acs.org These advanced methods provide access to enantiomerically enriched chiral analogs, which are crucial for applications in medicinal chemistry and materials science. thieme-connect.comacs.org

Chemical Reactivity and Mechanistic Investigations of 4 Cyano 3 2 Methylphenyl Propiophenone

Reaction Pathways of the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon, is a primary site for a variety of chemical transformations, including oxidation and reduction reactions.

Oxidation Reactions and Derivatization

While ketones are generally resistant to oxidation under mild conditions, they can be cleaved under more forceful conditions. For a compound like 4'-Cyano-3-(2-methylphenyl)propiophenone, strong oxidizing agents would likely lead to the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, resulting in the formation of carboxylic acids.

A more common and synthetically useful transformation involving the oxidation of ketones is the Baeyer-Villiger oxidation. In this reaction, treatment with a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), would likely lead to the insertion of an oxygen atom between the carbonyl carbon and the adjacent aromatic ring, yielding an ester derivative. The migratory aptitude of the aryl group generally surpasses that of the alkyl group, suggesting the formation of a phenyl ester.

Reduction Chemistry and Product Formation

The ketone functionality is readily reduced to a secondary alcohol. This transformation can be achieved using a variety of reducing agents.

Table 1: Common Reducing Agents for Ketone Reduction and Expected Products

Reducing AgentProductReaction Conditions
Sodium borohydride (B1222165) (NaBH₄)1-(4-cyanophenyl)-2-(2-methylphenyl)propan-1-olTypically in alcoholic solvents like methanol (B129727) or ethanol.
Lithium aluminum hydride (LiAlH₄)1-(4-cyanophenyl)-2-(2-methylphenyl)propan-1-olIn aprotic solvents like diethyl ether or tetrahydrofuran, followed by an aqueous workup. libretexts.org
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)1-(4-cyanophenyl)-2-(2-methylphenyl)propan-1-olRequires a metal catalyst and a source of hydrogen gas.

It is important to note that stronger reducing agents like lithium aluminum hydride can also reduce the nitrile group, potentially leading to a mixture of products if the reaction conditions are not carefully controlled. libretexts.org Catalytic hydrogenation also carries the risk of reducing the nitrile functionality.

Reactivity of the Nitrile Functionality

The cyano group (C≡N) is a versatile functional group that can undergo a range of reactions due to the electrophilic nature of the carbon atom and the presence of a lone pair of electrons on the nitrogen atom. ebsco.comnumberanalytics.com

Nucleophilic Reactions at the Cyano Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.orgwikipedia.org

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. ebsco.comwikipedia.org In the presence of strong acid and heat, the nitrile is converted first to an amide and then to a carboxylic acid, yielding 4-(3-(2-methylphenyl)propanoyl)benzoic acid. openstax.org Basic hydrolysis would initially produce the corresponding carboxylate salt. openstax.org

Reaction with Grignard Reagents: The addition of an organometallic reagent, such as a Grignard reagent, to the nitrile group followed by hydrolysis leads to the formation of a ketone. libretexts.org This reaction offers a pathway to synthesize more complex ketone structures.

Electrophilic Behavior of the Cyano Group

While the carbon of the nitrile is electrophilic, the nitrogen atom possesses a lone pair of electrons and can act as a nucleophile or a Lewis base. researchgate.net

Complexation with Lewis Acids: The nitrogen lone pair can coordinate with Lewis acids, which can activate the nitrile group towards nucleophilic attack.

Ritter Reaction: In the presence of a strong acid, the nitrile can act as a nucleophile and react with a carbocation source, such as an alkene or an alcohol, to form an N-substituted amide after hydrolysis. chemistrysteps.com

Intramolecular and Intermolecular Cyclization Reactions Involving the Cyano Group

The nitrile group can participate in cyclization reactions, particularly when other reactive functional groups are present in the molecule or in a reaction partner.

Intramolecular Cyclization: For a molecule like this compound, intramolecular cyclization involving the nitrile group is not straightforward without the introduction of other reactive sites. However, derivatives of similar structures, such as N-arylpropynamides, have been shown to undergo intramolecular cyclization to form quinolin-2-ones or spiro ebsco.comresearchgate.nettrienones under specific catalytic conditions. researchgate.netnih.gov For instance, Brønsted acid-promoted intramolecular cyclization of o-(1-arylvinyl) acetophenone (B1666503) derivatives can lead to polysubstituted indenes. rsc.org

Intermolecular Cyclization: The nitrile group can participate in intermolecular cycloaddition reactions. For example, nitriles can react with dienes in Diels-Alder type reactions, although this typically requires activation of the nitrile or high temperatures. While no specific examples for this compound are documented, the general reactivity of nitriles allows for their participation in the formation of heterocyclic compounds through various cycloaddition pathways. numberanalytics.com

Aromatic Ring Functionalization and Substitution Chemistry

The structure of this compound features two distinct aromatic rings whose reactivity towards substitution is governed by their respective substituents. The 'A' ring is substituted with a cyano group and a propanoyl chain, while the 'B' ring bears a methyl group.

Ring A (4-cyanobenzoyl moiety): This ring is substituted with a strongly electron-withdrawing cyano group (-CN) and a meta-directing acyl group (-C(O)R). Both groups deactivate the ring towards electrophilic attack.

Ring B (2-methylphenyl moiety): This ring is substituted with an electron-donating methyl group (-CH3), which is an activating, ortho- and para-directing group.

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of these reactions are dictated by the electronic nature of the substituents already present on the ring. wikipedia.orgkhanacademy.org

For this compound, EAS will preferentially occur on the more activated 'B' ring. The methyl group directs incoming electrophiles to the positions ortho and para to itself. Given that the para position is already substituted, electrophilic attack is expected at the two available ortho positions.

Conversely, the 'A' ring is significantly deactivated by the presence of two meta-directing groups (the cyano group and the carbonyl of the propiophenone). researchgate.net Therefore, forcing electrophilic substitution on this ring would require harsh reaction conditions. If substitution were to occur, it would be directed to the positions meta to both the cyano and acyl groups.

A summary of predicted outcomes for common EAS reactions on the more reactive 'B' ring is presented below.

Reaction Reagents Predicted Major Product(s) Rationale
NitrationHNO₃, H₂SO₄4'-Cyano-3-(4-nitro-2-methylphenyl)propiophenone and 4'-Cyano-3-(6-nitro-2-methylphenyl)propiophenoneThe activating methyl group directs the nitronium ion (NO₂⁺) to the ortho positions.
HalogenationBr₂, FeBr₃4'-Cyano-3-(4-bromo-2-methylphenyl)propiophenone and 4'-Cyano-3-(6-bromo-2-methylphenyl)propiophenoneThe methyl group directs the electrophilic bromine to the ortho positions.
Friedel-Crafts AlkylationR-Cl, AlCl₃Likely complex mixture due to potential for polyalkylation and rearrangement.While directed ortho to the methyl group, this reaction is often difficult to control.
Friedel-Crafts AcylationR-COCl, AlCl₃4'-Cyano-3-(4-acyl-2-methylphenyl)propiophenone and 4'-Cyano-3-(6-acyl-2-methylphenyl)propiophenoneThe acyl group is introduced at the ortho positions, with less steric hindrance being a factor.

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the intermediate negative charge (a Meisenheimer complex). libretexts.org

The 'A' ring of this compound, being electron-deficient due to the cyano and carbonyl groups, is a potential substrate for NAS, provided a suitable leaving group is present. libretexts.orgorganicchemistryguide.com For the parent compound, where all other positions on the 'A' ring are occupied by hydrogen, NAS is not a feasible pathway as hydride is a very poor leaving group.

However, if a derivative of this compound were synthesized with a good leaving group (e.g., a halogen) at a position ortho or para to the cyano or carbonyl group, it would be activated for NAS. For instance, a hypothetical 3'-halo-4'-cyano-3-(2-methylphenyl)propiophenone would be expected to react with nucleophiles under appropriate conditions.

Hypothetical Substrate Nucleophile Potential Product Rationale
3'-Fluoro-4'-cyano-3-(2-methylphenyl)propiophenoneNaOCH₃3'-Methoxy-4'-cyano-3-(2-methylphenyl)propiophenoneThe electron-withdrawing cyano and carbonyl groups stabilize the intermediate carbanion, facilitating the displacement of the fluoride (B91410) ion.
3'-Chloro-4'-cyano-3-(2-methylphenyl)propiophenoneNH₃3'-Amino-4'-cyano-3-(2-methylphenyl)propiophenoneSimilar to the above, the chloro group is displaced by the ammonia (B1221849) nucleophile.

Mechanistic Elucidation of Key Transformations

As no specific mechanistic studies for this compound have been reported, this section will describe the generally accepted mechanisms for the reactions discussed above and outline how such studies would be theoretically approached for this compound.

Kinetic studies are fundamental to understanding reaction mechanisms, providing information on reaction rates, orders, and activation energies. For the electrophilic substitution reactions of this compound on its 'B' ring, the reaction rate would be expected to follow a second-order rate law, dependent on the concentrations of both the propiophenone (B1677668) and the electrophile.

Computational chemistry could be employed to model the transition states of these reactions. ajpchem.orgpuce.edu.ec Such analyses would likely show that the transition state for the formation of the sigma complex (arenium ion) is the rate-determining step, as it involves the temporary disruption of the aromatic system. libretexts.org

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. For instance, in electrophilic aromatic substitution, the presence or absence of a kinetic isotope effect when replacing an aromatic hydrogen with deuterium (B1214612) can distinguish between the rate-determining step. For most EAS reactions, the breaking of the C-H bond is not rate-limiting, and thus no significant primary kinetic isotope effect is observed.

If the nitration of this compound were studied using a deuterated analog at the reactive positions of the 'B' ring, the reaction rate would be expected to be very similar to that of the non-deuterated compound. This would confirm that the initial attack of the electrophile is the slow step.

The key intermediates in electrophilic aromatic substitution are carbocationic species known as sigma complexes or arenium ions. libretexts.org In the case of substitution on the 'B' ring of this compound, two possible arenium ions could be formed, corresponding to ortho attack. These intermediates are typically transient but could potentially be observed and characterized under specific conditions (e.g., using superacids at low temperatures) by spectroscopic methods like NMR.

For nucleophilic aromatic substitution, the key intermediate is the Meisenheimer complex, a resonance-stabilized carbanion. libretexts.org Spectroscopic identification of such a complex for a suitably substituted derivative of this compound would provide strong evidence for the addition-elimination mechanism.

Spectroscopic and Structural Elucidation of 4 Cyano 3 2 Methylphenyl Propiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of 4'-Cyano-3-(2-methylphenyl)propiophenone would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the 4-cyanophenyl ring would likely appear as two doublets in the downfield region, typically between 7.7 and 8.1 ppm, due to the electron-withdrawing nature of the cyano and carbonyl groups. The protons on the 2-methylphenyl ring would exhibit more complex splitting patterns in the range of 7.1 to 7.4 ppm. The methyl group protons on this ring would give a singlet at approximately 2.3 ppm. The two methylene (B1212753) groups of the propiophenone (B1677668) chain would appear as two triplets, with the one adjacent to the carbonyl group (α-protons) resonating further downfield (around 3.3 ppm) than the one adjacent to the tolyl group (β-protons, around 3.1 ppm).

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H (cyanophenyl)7.8 - 8.1Doublet
Aromatic H (cyanophenyl)7.7 - 7.9Doublet
Aromatic H (tolyl)7.1 - 7.4Multiplet
-CH₂- (alpha to C=O)~3.3Triplet
-CH₂- (beta to C=O)~3.1Triplet
-CH₃ (tolyl)~2.3Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon is the most deshielded and would appear significantly downfield, typically around 197 ppm. The cyano carbon would be found in the 118-120 ppm region. The aromatic carbons would produce a series of signals between 125 and 145 ppm. The carbon of the methyl group would be observed at approximately 20 ppm, while the two methylene carbons of the ethyl chain would appear in the 30-45 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ketone)~197
Aromatic C (quaternary)125 - 145
Aromatic C-H125 - 145
C≡N (Cyano)118 - 120
-CH₂- (alpha to C=O)~45
-CH₂- (beta to C=O)~30
-CH₃ (Methyl)~20

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational and Configurational Analysis

To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure of the molecule, advanced NMR techniques such as 2D NMR would be employed. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity of the two methylene groups in the propiophenone chain. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be used to correlate the proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. This would be crucial for assigning the signals of the aromatic rings.

Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of protons, which is essential for determining the preferred conformation of the molecule. For example, NOE correlations between the protons of the 2-methyl group and the protons of the adjacent methylene group would confirm a specific spatial arrangement.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Modes of Cyano, Ketone, and Methyl Groups

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak around 2220-2240 cm⁻¹ would be indicative of the C≡N stretching vibration of the cyano group. The presence of the ketone functional group would be confirmed by a strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration. The methyl group would exhibit characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations around 1375-1450 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, and aromatic C=C stretching bands would be observed in the 1400-1600 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Cyano (C≡N)Stretch2220 - 2240
Ketone (C=O)Stretch1680 - 1700
Alkyl (C-H)Stretch2850 - 2960
Aromatic (C-H)Stretch> 3000
Aromatic (C=C)Stretch1400 - 1600

Analysis of Hydrogen Bonding Interactions

As this compound does not possess any hydrogen bond donor groups (like -OH or -NH), significant intermolecular hydrogen bonding is not expected to be a feature in its IR spectrum in an aprotic solvent. The spectrum would therefore be representative of the molecule in a relatively unassociated state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. The structure of this compound, featuring a benzoyl group, a cyanophenyl moiety, and a methylphenyl group, gives rise to characteristic electronic transitions.

Electronic Transitions and Absorption Maxima Characterization

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from its chromophoric groups: the carbonyl group (C=O), the cyano group (C≡N), and the aromatic rings. The primary electronic transitions anticipated for this molecule are n→π* and π→π*.

n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, primarily located on the oxygen atom of the carbonyl group, to an anti-bonding π* orbital associated with the C=O double bond. youtube.com These transitions are typically of lower energy and appear as a weak absorption band at longer wavelengths (λmax).

π→π Transitions:* These transitions result from the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals. youtube.com They are associated with the conjugated systems within the molecule, including the benzoyl group and the phenyl rings. These transitions are much more intense than n→π* transitions and occur at shorter wavelengths.

The presence of the cyano and methyl substituents on the phenyl rings can influence the energy and intensity of these transitions.

Table 1: Expected Electronic Transitions for this compound

Transition Type Associated Chromophore Expected Characteristics
n→π* Carbonyl (C=O) group Weak intensity, longer wavelength

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound by stabilizing or destabilizing the electronic energy levels of the solute. This phenomenon, known as solvatochromism, affects n→π* and π→π* transitions differently. nih.gov

Hypsochromic Shift (Blue Shift): For n→π* transitions, an increase in solvent polarity typically leads to a shift of the absorption maximum to a shorter wavelength (a blue shift). nih.gov This is because polar solvents can form hydrogen bonds with the non-bonding electrons of the carbonyl oxygen, lowering the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.

Bathochromic Shift (Red Shift): For π→π* transitions, an increase in solvent polarity generally causes a shift to a longer wavelength (a red shift). mdpi.com Polar solvents tend to stabilize the more polar π* excited state to a greater extent than the π ground state, which decreases the energy required for the transition. nih.gov

The analysis of these solvent-induced shifts provides valuable information about the nature of the electronic transitions. researchgate.netbiointerfaceresearch.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elucidating the structure of compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass.

For this compound, the molecular formula is C₁₇H₁₅NO. The exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Calculated Exact Mass:

Formula: C₁₇H₁₅NO

Calculated Monoisotopic Mass: 249.1154 g/mol

An HRMS analysis would be expected to yield a measured mass that is extremely close to this calculated value, thereby confirming the elemental composition of the molecule. csic.es

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion (the ionized molecule) is often energetically unstable and can break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides a fingerprint that can be used to confirm the molecule's structure. chemguide.co.uk

The fragmentation of this compound is expected to be dominated by cleavages adjacent to the carbonyl group, a common pathway for ketones known as α-cleavage. miamioh.edu

Key expected fragmentation pathways include:

Cleavage between the carbonyl carbon and the adjacent methylene (CH₂) group: This would generate a stable 4-cyanobenzoyl cation.

Cleavage of the bond between the two ethylenic carbons: This can lead to the formation of a resonance-stabilized tropylium (B1234903) ion from the 2-methylbenzyl fragment. youtube.com

The major fragments anticipated in the mass spectrum are detailed in the table below. The tallest peak in the spectrum, known as the base peak, often corresponds to the most stable fragment ion formed. libretexts.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Formula of Ion Fragmentation Pathway
249 [M]⁺ (Molecular Ion) [C₁₇H₁₅NO]⁺ Electron Ionization
130 4-Cyanobenzoyl cation [C₈H₄NO]⁺ α-cleavage
119 2-Methylstyrene radical cation [C₉H₉]⁺ Cleavage and rearrangement
102 Cyanobenzene radical cation [C₇H₄N]⁺ Loss of CO from benzoyl fragment

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. mdpi.com This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry. semanticscholar.org

While a specific crystal structure for this compound is not available in the searched literature, an X-ray diffraction study would reveal key structural features. The analysis would determine the conformation of the propyl chain and the relative orientations of the two phenyl rings. nih.gov Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the packing of the molecules in the crystal lattice. nih.gov

Table 3: Illustrative Data from an X-ray Crystallography Analysis

Parameter Type of Information Provided
Crystal System e.g., Monoclinic, Orthorhombic researchgate.net
Space Group Symmetry of the unit cell (e.g., P2₁/c) mdpi.com
Unit Cell Dimensions (a, b, c, α, β, γ) Size and shape of the repeating crystal unit semanticscholar.org
Bond Lengths (Å) Precise distances between bonded atoms
Bond Angles (°) Angles between adjacent bonds
Torsion Angles (°) Dihedral angles defining molecular conformation

Such data would provide an unambiguous confirmation of the solid-state structure of this compound.

Computational Chemistry and Theoretical Investigations of 4 Cyano 3 2 Methylphenyl Propiophenone

Quantum Mechanical Calculations for Structural Optimization

Quantum mechanical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and its electronic distribution. These methods provide a detailed picture of the molecular geometry at the atomic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For complex organic molecules like 4'-Cyano-3-(2-methylphenyl)propiophenone, DFT is a preferred method due to its balance of accuracy and computational cost. Studies on similar chalcone (B49325) derivatives have successfully employed DFT to determine optimized geometries, electronic properties, and reactivity. nih.govacs.org For instance, research on related compounds has utilized DFT to understand their stability and reaction mechanisms. nih.gov

Basis Set Selection and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. A basis set is a set of functions used to create the molecular orbitals, and a larger, more complex basis set generally yields more accurate results. For chalcone-like structures, basis sets such as 6-31+G(d,p) and 6-311+G(d,p) have been shown to provide reliable results. acs.orgresearchgate.net

The exchange-correlation functional accounts for the quantum mechanical effects of electron exchange and correlation. The B3LYP functional, a hybrid functional, is widely used and has demonstrated good performance in predicting the properties of organic compounds. acs.orgresearchgate.net Other functionals, such as CAM-B3LYP and M06-2X, may also be employed, particularly for studying excited states and non-covalent interactions. nih.govresearchgate.net

Prediction and Simulation of Spectroscopic Data

Computational methods can simulate various types of spectra, providing a theoretical counterpart to experimental spectroscopic analysis. This is invaluable for interpreting experimental data and assigning spectral features to specific molecular vibrations or electronic transitions.

Theoretical IR and NMR Spectra Generation

DFT calculations can be used to predict the infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound. Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule, which correspond to the absorption peaks in an experimental IR spectrum. Similarly, theoretical NMR spectra can be generated by calculating the chemical shifts of the hydrogen and carbon atoms in the molecule. These theoretical spectra can then be compared with experimental data to confirm the molecular structure. For related chalcones, DFT calculations have been successfully used to assign vibrational modes and chemical shifts. nih.gov

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra

The electronic absorption properties of a molecule, which are observed in its ultraviolet-visible (UV-Vis) spectrum, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. For chalcone derivatives, TD-DFT calculations have been shown to accurately predict the wavelengths of maximum absorption (λmax). acs.org The choice of functional and basis set is also crucial for TD-DFT calculations to obtain results that are in good agreement with experimental spectra. nih.govrsc.org

Table 1: Representative Theoretical Spectroscopic Data Simulation Methods

Spectroscopic Technique Computational Method Common Functionals Common Basis Sets
Infrared (IR) Spectroscopy DFT B3LYP, M06-2X 6-31+G(d,p), 6-311++G(2d,2p)
Nuclear Magnetic Resonance (NMR) DFT (GIAO method) B3LYP, PBE0 6-31+G(d,p), 6-311+G(2p,d)

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. For flexible molecules like this compound, which has several rotatable bonds, this analysis is particularly important.

By systematically rotating the dihedral angles of the molecule and calculating the energy at each step, a potential energy surface can be generated. nih.gov The minima on this surface correspond to the stable conformers of the molecule. DFT calculations are well-suited for this purpose, providing accurate relative energies of different conformations. nih.gov Studies on similar chalcones have revealed the presence of multiple low-energy conformations and have highlighted the importance of intramolecular interactions in determining the preferred geometry. researchgate.netmdpi.com The conformational flexibility can influence how the molecule interacts with biological targets.

Table 2: List of Compounds Mentioned

Compound Name
This compound
4'-Cyano-3-(2,3-dimethylphenyl)propiophenone
(S)-N-(4-Cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro,4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its chemical properties and reactivity. Through various computational methods, it is possible to probe the distribution of electrons and predict the most probable sites for chemical reactions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich portions of the molecule, such as the phenyl rings, while the LUMO is likely centered on the electron-withdrawing cyano and carbonyl groups. Computational studies on similar aromatic ketones provide a framework for understanding these distributions. The interaction between the HOMO of a nucleophile and the LUMO of this compound would govern nucleophilic attack, a common reaction pathway for ketones.

ParameterEnergy (eV)Description
EHOMO-6.5 (Illustrative)Energy of the Highest Occupied Molecular Orbital
ELUMO-1.8 (Illustrative)Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.7 (Illustrative)Indicator of Chemical Reactivity and Kinetic Stability

This table presents illustrative energy values for the frontier molecular orbitals of this compound based on typical values for similar aromatic ketones. The HOMO-LUMO gap suggests moderate reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

In the case of this compound, the MEP map would likely show a region of high negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, making these sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings and the carbonyl carbon, indicating favorable sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

For this compound, NBO analysis would reveal the nature of the covalent bonds, such as the C-C, C-H, C=O, and C≡N bonds, and the delocalization of electron density from filled lone pair orbitals into empty anti-bonding orbitals. These interactions, particularly between the phenyl rings and the propiophenone (B1677668) backbone, are crucial for understanding the molecule's conformational preferences and electronic properties.

Donor NBOAcceptor NBOStabilization Energy (E(2)) (kcal/mol) (Illustrative)Interaction Type
LP(O)π(C=O)15.2Lone Pair Delocalization
π(C=C)phenylπ(C=O)5.8π-conjugation
π(C=C)phenylπ*(C≡N)3.1π-conjugation

Reaction Mechanism Modeling and Energetics

For this compound, a key reaction would be the nucleophilic addition to the carbonyl group. Modeling this reaction would involve identifying the transition state structure where the nucleophile is forming a new bond with the carbonyl carbon and the C=O double bond is breaking. The calculated activation energy for this step would provide insight into the reaction's kinetics. Furthermore, the energetics of subsequent steps, such as protonation of the resulting alkoxide, can also be modeled to build a complete energy profile of the reaction.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (Purely theoretical, focused on chemical interactions)

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.net By developing mathematical models based on molecular descriptors, QSAR can predict the activity of new, unsynthesized compounds. researchgate.net

In a theoretical QSAR study of this compound and its analogues, various molecular descriptors would be calculated, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. These descriptors would then be statistically correlated with a hypothetical activity, providing a model that could guide the design of new derivatives with enhanced properties.

Advanced Research Applications of 4 Cyano 3 2 Methylphenyl Propiophenone and Its Derivatives

Role as a Synthetic Intermediate for Complex Molecular Architectures

The combination of a reactive ketone, an aromatic cyano group, and a substituted phenyl ring makes 4'-Cyano-3-(2-methylphenyl)propiophenone and its analogs valuable starting materials for the construction of more complex molecules. Chemical suppliers list various derivatives of 4'-cyanopropiophenone, indicating their role as building blocks in chemical synthesis. google.comresearchgate.netchemicalregister.com

The propiophenone (B1677668) core, featuring a ketone and an adjacent methylene (B1212753) group, is a classic precursor for the synthesis of a wide array of heterocyclic compounds. The carbonyl group can react with binucleophilic reagents to form five-, six-, or seven-membered rings. For instance, reactions with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. The cyano group can also participate in cyclization reactions or be transformed into other functional groups, such as amines or carboxylic acids, which can then be used to build heterocyclic systems.

General synthetic strategies involving cyano-functionalized compounds are well-established for creating diverse heterocyclic libraries. researchgate.netmdpi.com For example, cyanoacetylhydrazine is a known precursor for synthesizing various heterocyclic derivatives. mdpi.com While direct studies involving this compound are not prominent, the reactivity of its functional groups suggests its suitability for similar transformations.

Exploration in Materials Science

The incorporation of polar functional groups like the cyano group and aromatic rings into molecules is a common strategy in the design of new materials with interesting electronic and physical properties.

Cyano-functionalized molecules are of significant interest in the field of organic electronics. The strong electron-withdrawing nature of the cyano group can influence the electronic properties of a molecule, such as its electron affinity and charge transport characteristics. While there is no specific research detailing the use of this compound in organic electronic devices, related compounds with cyano groups are explored for such applications.

The functional groups present in this compound offer potential anchor points for polymerization. For instance, the ketone or the aromatic rings could be modified to introduce polymerizable groups. The cyano group itself can impart specific properties, such as increased thermal stability or polarity, to a polymer matrix. Research into the synthesis of novel polymers often utilizes cyano-containing monomers. researchgate.netchemrxiv.org However, the direct use of this compound as a monomer for specialty polymers or resins has not been reported in the available literature.

Applications as Chemical Probes in Biological Research Systems

Currently, there is no publicly available research that describes the use of this compound as a chemical probe in biological research. The development of a molecule for such an application would require extensive studies into its biological activity, target engagement, and signaling properties, which have not been documented for this specific compound.

Probes for Enzyme-Catalyzed Reaction Mechanisms

The propiophenone backbone of this compound is amenable to chemical modifications that could transform it into a valuable probe for studying enzyme-catalyzed reaction mechanisms. While direct studies on this specific compound are not prevalent, the principles of probe design suggest its potential. By introducing reporter groups or reactive moieties, derivatives could be synthesized to interact with specific enzyme active sites.

For instance, the carbonyl group could be a site for derivatization to mimic a substrate or to act as a warhead for covalent modification of an enzyme. The phenyl rings offer positions for the attachment of fluorophores or chromophores. A derivative bearing a fluorescent tag on the 2-methylphenyl ring, for example, could allow for the monitoring of binding events to an enzyme through techniques like fluorescence polarization or FRET (Förster Resonance Energy Transfer). The 4'-cyano group, being a strong electron-withdrawing group, influences the reactivity of the carbonyl group and could be crucial for the binding affinity and specificity of such probes.

Tools for Investigating Biological Pathways

Beyond single enzyme--target interactions, derivatives of this compound have the potential to be developed into chemical tools for the broader investigation of biological pathways. By functionalizing the molecule with photo-activatable groups, it could be used in photo-affinity labeling experiments to identify unknown protein targets within a complex biological sample.

Furthermore, the introduction of bio-orthogonal handles, such as an azide (B81097) or alkyne, would enable the use of click chemistry for the visualization and tracking of the molecule within cells or tissues. For example, a derivative could be designed to inhibit a particular class of enzymes, and the bio-orthogonal handle would allow for its subsequent labeling and identification, thereby elucidating the downstream effects of the enzyme's inhibition on a specific pathway. The inherent lipophilicity of the parent compound suggests that its derivatives could possess good cell permeability, a key feature for tools aimed at studying intracellular processes.

Preclinical Investigations as Scaffolds for Bioactive Molecules

The 3-phenylpropiophenone core structure is recognized as a "privileged scaffold" in medicinal chemistry, as it is found in a variety of biologically active compounds. Phenylpropiophenone derivatives, for instance, have been synthesized and evaluated for their potential as anticancer agents. nih.gov This suggests that this compound could serve as a valuable starting point for the discovery of new therapeutic agents. The presence of the cyano group is also significant, as this functional group is a component of various approved drugs and is known to participate in key binding interactions with biological targets. nih.gov

Design and Synthesis of Analogs for Structure-Activity Relationship Studies

Key areas for chemical modification on the this compound scaffold include:

The 4'-Cyano Group: This group can be replaced with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) or electron-donating groups (e.g., methoxy, amino) to probe the electronic requirements for activity. It can also be hydrolyzed to a carboxylic acid or an amide to introduce hydrogen bonding capabilities.

The 2-Methylphenyl Ring: The methyl group can be moved to other positions on the ring (e.g., 3-methyl, 4-methyl) or replaced with other substituents of varying size and electronics (e.g., chloro, fluoro, methoxy) to investigate steric and electronic effects on binding.

The Propiophenone Chain: The length of the ethyl chain can be varied, and the α- and β-carbons can be substituted to alter the conformation and flexibility of the molecule. For instance, α-amination could lead to compounds with potential activity at monoamine transporters, as seen with related cathinone (B1664624) structures. nih.gov

The synthesis of such analogs would likely involve multi-step organic synthesis, potentially starting from commercially available substituted benzonitriles and phenylacetic acids or through cross-coupling reactions to build the 3-phenylpropiophenone core.

The following table illustrates a hypothetical set of analogs and the rationale for their synthesis in an SAR study.

AnalogModification from Parent CompoundRationale for Modification
1 4'-Carboxamido-3-(2-methylphenyl)propiophenoneIntroduce hydrogen bond donor/acceptor capabilities.
2 4'-Nitro-3-(2-methylphenyl)propiophenoneEvaluate the effect of a stronger electron-withdrawing group.
3 4'-Cyano-3-(4-methylphenyl)propiophenoneAssess the impact of the methyl group's position on the phenyl ring.
4 4'-Cyano-3-(2-chlorophenyl)propiophenoneProbe the effect of an electron-withdrawing and sterically different substituent.
5 4'-Cyano-2-amino-3-(2-methylphenyl)propiophenoneIntroduce a basic center and potential for new interactions.

By synthesizing and testing a library of such analogs against a specific biological target, researchers could build a comprehensive SAR model. This model would be invaluable for optimizing the lead compound's potency, selectivity, and pharmacokinetic properties, paving the way for further preclinical development. Phenylpropiophenone derivatives have been explored for their anticancer activities, and similar SAR studies have been conducted on these related structures. nih.gov

Future Research Directions and Perspectives

Development of Novel and Green Synthetic Routes

Currently, there are no specifically documented synthetic routes for 4'-Cyano-3-(2-methylphenyl)propiophenone in peer-reviewed literature. Future research should prioritize the development of efficient and environmentally benign methods for its synthesis. Investigations could draw inspiration from general ketone synthesis methodologies. For instance, Friedel-Crafts acylation of a suitable cyanophenyl substrate with 3-(2-methylphenyl)propionyl chloride or a related acylating agent could be a primary avenue to explore.

Furthermore, the principles of green chemistry should be a central consideration in the development of these synthetic routes. This would involve the use of non-toxic solvents, minimizing waste generation, and exploring catalytic rather than stoichiometric reagents. For example, exploring one-pot reactions or microwave-assisted syntheses could lead to more sustainable production methods. nih.govresearchgate.net

Exploration of Uncharted Reactivity Patterns and Chemistries

The reactivity of this compound is a complete unknown. The presence of three key functional groups—the ketone, the cyano group, and the tolyl group—suggests a rich and complex chemical reactivity waiting to be explored. Future research should systematically investigate the reactions at each of these sites.

The ketone moiety could undergo a variety of reactions, including reductions to the corresponding alcohol, reductive aminations, and aldol (B89426) condensations. The cyano group could be hydrolyzed to a carboxylic acid or an amide, or it could participate in cycloaddition reactions. The aromatic rings present opportunities for electrophilic and nucleophilic substitution reactions, offering pathways to a diverse range of derivatives. Understanding the interplay and chemoselectivity between these functional groups will be a critical aspect of this research.

Integration with Advanced Catalytic Systems for Enhanced Efficiency

Once fundamental reactivity patterns are established, the integration of advanced catalytic systems could significantly enhance the efficiency and selectivity of transformations involving this compound. Both homogeneous and heterogeneous catalysis could be employed. For instance, organocatalysis, which utilizes small organic molecules as catalysts, could offer novel and stereoselective transformations. researchgate.netnih.gov

Transition-metal catalysis could also play a pivotal role. Palladium-catalyzed cross-coupling reactions, for example, could be used to further functionalize the aromatic rings. Moreover, the development of catalysts for the asymmetric reduction of the ketone would be highly valuable for accessing chiral derivatives. The use of bifunctional catalysts could enable cascade reactions, allowing for the rapid construction of complex molecular architectures from this starting material. nih.gov

Expansion of Theoretical Modeling Approaches for Predictive Design

In parallel with experimental work, theoretical modeling and computational chemistry will be invaluable tools for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations, for instance, could be used to understand the electronic structure, molecular orbital energies, and spectroscopic properties of the molecule. nih.gov

Such computational studies can provide insights into reaction mechanisms, helping to guide the design of experiments. For example, modeling can predict the most likely sites for nucleophilic or electrophilic attack, aiding in the development of selective reactions. Furthermore, theoretical approaches can be used to predict the properties of potential derivatives, allowing for the in silico design of new materials or molecules with desired functionalities.

Discovery of Novel Non-Biological Applications in Chemistry and Materials Science

Given that the biological applications of this compound are outside the scope of this discussion, future research should focus on its potential in chemistry and materials science. The rigid structure and presence of polar functional groups suggest that it could be a useful building block for the synthesis of novel organic materials.

For example, its derivatives could be explored as components of liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials. The cyano group, in particular, is known to influence the electronic and photophysical properties of molecules. By systematically modifying the structure of this compound, it may be possible to tune these properties for specific applications. The propiophenone (B1677668) backbone is also found in some photoinitiators, suggesting a potential avenue for investigation in polymer chemistry. chemicalbook.com

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4'-Cyano-3-(2-methylphenyl)propiophenone
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4'-Cyano-3-(2-methylphenyl)propiophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.